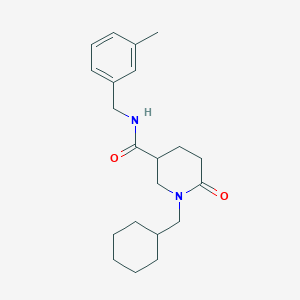
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CXB, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of pro-inflammatory cytokines and enzymes involved in the production of inflammatory mediators. This compound also modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the activity of COX-2 and LOX, and modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection. This compound also increases the levels of endogenous antioxidants such as glutathione and superoxide dismutase, which protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which requires frequent dosing.
Orientations Futures
There are several future directions for the research on 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown potential as an anti-cancer agent, and further research is needed to explore this application. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-cyclohexylmethyl-3-methylbenzylamine with 1,1'-carbonyldiimidazole (CDI) in the presence of a base. The resulting intermediate is then treated with piperidine-3-carboxylic acid to yield this compound. This method is simple, efficient, and yields a high purity product.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has been tested in various animal models of inflammation, pain, and neurodegenerative diseases, and has shown promising results.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-6-5-9-18(12-16)13-22-21(25)19-10-11-20(24)23(15-19)14-17-7-3-2-4-8-17/h5-6,9,12,17,19H,2-4,7-8,10-11,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQYSZIENHYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-methyl-4-(2-naphthylmethyl)-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6080324.png)
![7-(2-chlorobenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6080329.png)
![N,N-diethyl-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6080349.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080357.png)
![2-benzyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6080364.png)
![7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6080370.png)
![3-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6080374.png)
![5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6080376.png)

![1-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6080388.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6080396.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6080398.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)
